2-Nonyne
Overview
Description
2-Nonyne is a compound that is not directly discussed in the provided papers, but its relevance can be inferred from the context of enyne-containing molecules and their utility in organic synthesis. Enynes are compounds that contain both an alkene and an alkyne group, and they serve as important building blocks in the synthesis of various complex molecules. The papers provided discuss the use of enyne moieties in the synthesis of bioactive compounds and natural products, which suggests that 2-nonyne could potentially be used in similar synthetic applications.
Synthesis Analysis
The synthesis of complex molecules often involves the use of enyne moieties as key intermediates. Paper reviews the use of 2-activated 1,3-enyne in enantioselective synthesis, highlighting its importance in the efficient construction of enantioenriched compounds such as furans, allenes, pyrans, and isoxazolines. These scaffolds are common in bioactive compounds and natural products. Although 2-nonyne itself is not specifically mentioned, the principles of enyne synthesis could be applicable to its production and manipulation.
Molecular Structure Analysis
The molecular structure of 2-nonyne would consist of a nine-carbon chain with a triple bond between the second and third carbons. This structure is implied to be useful in the synthesis of complex molecules, as seen in paper , where a terminal cis-enyne unit is a critical feature of the natural product notoryne. The synthesis of notoryne involves several steps, including a relay cross-metathesis, which could potentially be adapted for the synthesis of 2-nonyne derivatives.
Chemical Reactions Analysis
Enyne-containing compounds are versatile in chemical reactions due to the presence of both alkene and alkyne functionalities. Paper describes the use of 7-oxanorbornene derivatives with alkyne appendages in intramolecular enyne metathesis reactions, leading to the formation of cis-fused polycyclic derivatives. These reactions showcase the potential of enynes to undergo ring-closing metathesis, which could be relevant for the chemical manipulation of 2-nonyne.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-nonyne are not directly discussed in the provided papers, the general properties of enynes can be inferred. Enynes are typically reactive due to the presence of the alkene and alkyne groups, which can participate in various chemical reactions. The reactivity can be harnessed in synthetic chemistry to create complex molecules with specific configurations and functional groups, as demonstrated in the synthesis of notoryne and polycyclic derivatives .
Scientific Research Applications
1. Synthesis of Aryne Precursors
Michel and Greaney (2014) demonstrated that 2-(Trimethylsilyl)phenyl perfluorosulfonated aryne precursors, which may include derivatives of 2-nonyne, can be synthesized using flow chemistry. This method is significant for the preparation of pure compounds, avoiding low-temperature lithiation or column chromatography (Michel & Greaney, 2014).
2. Electron Dynamics in Interfaces
Research by Lindstrom, Muntwiler, and Zhu (2007) on polyacene/Au(111) interfaces may be relevant for understanding the electron dynamics in systems involving 2-nonyne. Their work on two-photon photoemission spectroscopy contributes to the understanding of electron dynamics in layered materials (Lindstrom, Muntwiler, & Zhu, 2007).
3. Self-Assembled Two-Dimensional Organic Biomaterials
The study by Zhang et al. (2019) on self-assembling two-dimensional organic biomaterials, including films and nanosheets, provides insights into the potential applications of 2-nonyne in the field of biomaterials. These materials have applications in biosensors, drug delivery, and bioimaging (Zhang et al., 2019).
4. Non-Layer Structured Two-Dimensional Nanomaterials
Tan and Zhang (2015) reviewed the development of non-layer structured two-dimensional nanomaterials, which could include applications involving 2-nonyne. These materials have broad applications in electronics, catalysis, and biomedicine (Tan & Zhang, 2015).
5. Radioiodination of Biologically Active Molecules
Mushtaq and Park (2019) discussed the radioiodination of biologically active molecules using a strain-promoted reaction, which may be relevant to the applications of 2-nonyne in biomedical fields (Mushtaq & Park, 2019).
6. Catalyzed Reactions Involving Arynes
Ren, Luo, Ye, and Wu (2011) explored the catalyzed reactions of arynes, which might include 2-nonyne derivatives, leading to the formation of bicyclo nona-diene derivatives (Ren et al., 2011).
7. Polymerization of Aliphatic Disubstituted Acetylenes
The polymerization of aliphatic disubstituted acetylenes, as studied by Kubo, Hayano, and Masuda (2000), could include 2-nonyne. This research is significant for the formation of polymers with narrow molecular weight distributions (Kubo, Hayano, & Masuda, 2000).
Safety And Hazards
As with many chemical compounds, 2-Nonyne also comes with its set of environmental and health concerns. As a volatile organic compound (VOC), it can contribute to air pollution when released into the atmosphere, leading to the formation of ground-level ozone, a key component of smog . From a health perspective, exposure to 2-Nonyne can lead to irritation of the skin, eyes, and respiratory tract. Long-term or high-level exposure may result in more severe health effects, including damage to the central nervous system and liver .
properties
IUPAC Name |
non-2-yne | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16/c1-3-5-7-9-8-6-4-2/h3,5,7-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKRETAGISZJAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC#CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10173077 | |
Record name | 2-Nonyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10173077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nonyne | |
CAS RN |
19447-29-1 | |
Record name | 2-Nonyne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019447291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Nonyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10173077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Nonyne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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